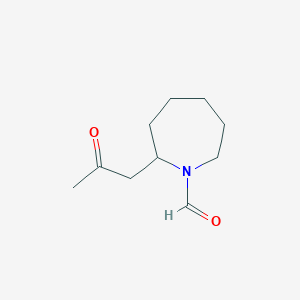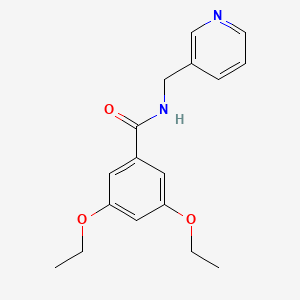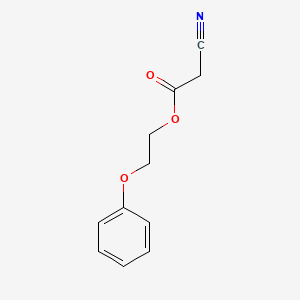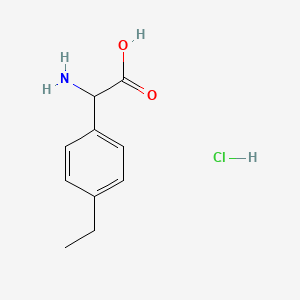
2-(2-Oxopropyl)azepane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Oxopropyl)azepane-1-carbaldehyde is a chemical compound with the molecular formula C9H15NO2. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopropyl)azepane-1-carbaldehyde can be achieved through several methods. One common approach involves the Pd/LA-catalyzed decarboxylation of suitable precursors. This method proceeds under mild conditions and offers a broad reaction scope . The reaction typically involves the use of palladium catalysts and ligands, with carbon dioxide as a byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes, optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
2-(2-Oxopropyl)azepane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized azepane derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications .
科学研究应用
2-(2-Oxopropyl)azepane-1-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-(2-Oxopropyl)azepane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and drug design .
相似化合物的比较
Similar Compounds
Azepane: The parent compound, a seven-membered nitrogen-containing ring.
Piperidine: A six-membered nitrogen-containing ring, commonly found in pharmaceuticals.
Pyrrolidine: A five-membered nitrogen-containing ring, also prevalent in drug molecules.
Uniqueness
2-(2-Oxopropyl)azepane-1-carbaldehyde is unique due to its specific functional groups, which provide distinct reactivity and potential for diverse chemical transformations. Its seven-membered ring structure offers a different spatial arrangement compared to piperidine and pyrrolidine, making it valuable in the design of novel compounds with unique biological activities .
属性
CAS 编号 |
89216-34-2 |
|---|---|
分子式 |
C10H17NO2 |
分子量 |
183.25 g/mol |
IUPAC 名称 |
2-(2-oxopropyl)azepane-1-carbaldehyde |
InChI |
InChI=1S/C10H17NO2/c1-9(13)7-10-5-3-2-4-6-11(10)8-12/h8,10H,2-7H2,1H3 |
InChI 键 |
ZTMKQVWANUAXMC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1CCCCCN1C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![{3-[(2-Phenoxypropanoyl)amino]phenoxy}acetic acid](/img/structure/B14130025.png)

![[(3E)-2-oxo-3-[1-(1H-pyrrol-2-yl)ethylidene]-1H-indol-5-yl]urea](/img/structure/B14130048.png)
![3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine](/img/structure/B14130049.png)

![6-O-[2-(7-bromo-9,9-difluorofluoren-2-yl)-2-oxoethyl] 5-O-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B14130071.png)




